4-[(Benzenesulfonyl)methyl]piperidine hydrochloride
Description
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride is a piperidine derivative characterized by a benzenesulfonylmethyl substituent at the 4-position of the piperidine ring, with a hydrochloride salt. The benzenesulfonyl group may enhance metabolic stability or receptor binding compared to other substituents.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-16(15,12-4-2-1-3-5-12)10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHRDGQWVQWUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with benzenesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then subjected to further reactions to introduce the methyl group at the 4-position of the piperidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of different solvents, catalysts, and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, contributing to the compound’s overall pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations :
- Substituent Diversity: The benzenesulfonylmethyl group in the target compound is distinct from the diphenylmethoxy, halogenated aryl, or benzodioxolyloxy groups in analogs. Sulfonamide groups are known to enhance solubility and metabolic stability compared to ether-linked substituents (e.g., diphenylmethoxy) .
- Molecular Weight : The target compound has a higher molecular weight (~323.8) than 4-(Diphenylmethoxy)piperidine HCl (303.83), likely due to the sulfonyl group’s added mass.
Pharmacological and Functional Comparisons
Target Compound vs. Paroxetine Analogs
Paroxetine HCl, a selective serotonin reuptake inhibitor (SSRI), shares a piperidine backbone but features a benzodioxolyloxy group and fluorophenyl substituent. These groups are critical for serotonin transporter (SERT) binding .
Target Compound vs. Halogenated Derivatives
4-[(2-Chloro-6-fluorophenyl)Methyl]piperidine HCl (CAS 1523618-16-7) contains halogen atoms, which often improve lipophilicity and blood-brain barrier penetration. However, the target compound’s sulfonamide group may reduce CNS penetration compared to halogenated analogs, depending on polarity .
Biological Activity
Overview
4-[(Benzenesulfonyl)methyl]piperidine hydrochloride is a synthetic compound with the molecular formula C12H18ClNO2S and a molecular weight of 275.79 g/mol. It is primarily used in scientific research, particularly in the fields of chemistry and biology, for its potential biological activities and as a building block in the synthesis of pharmaceuticals and agrochemicals. This article examines its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions, followed by methylation and formation of the hydrochloride salt. The compound's structure includes a piperidine ring that is crucial for its biological interactions.
The biological activity of 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride is largely attributed to its interaction with various biological targets, including enzymes and receptors. The benzenesulfonyl group may inhibit or modulate enzyme activity, while the piperidine ring contributes to binding affinity.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antibacterial Activity : Studies indicate that piperidine derivatives can exhibit antibacterial properties, potentially inhibiting bacterial growth through interference with metabolic pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.
- Antitumor Effects : Preliminary studies suggest that derivatives of piperidine may have anticancer properties, although specific data on this compound is limited.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct characteristics:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 4-Benzylpiperidine | Monoamine releasing agent | Benzyl group attached to piperidine |
| 4-(4-Fluorobenzyl)piperidine hydrochloride | Altered pharmacological properties | Fluorine substitution affecting activity |
| 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride | Antibacterial, enzyme inhibition | Sulfonyl group providing unique interactions |
Case Studies
- Antibacterial Evaluation : A study evaluated various piperidine derivatives for their antibacterial effects against common pathogens. Results indicated that compounds with a sulfonyl moiety exhibited enhanced activity compared to their unsubstituted counterparts.
- Acetylcholinesterase Inhibition : In vitro studies showed that 4-[(Benzenesulfonyl)methyl]piperidine hydrochloride significantly inhibited AChE activity, suggesting potential applications in treating cognitive disorders.
- Antitumor Research : Investigations into the anticancer potential of piperidine derivatives have shown promising results, highlighting the need for further exploration of this compound's effects on cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
